molecular formula C15H17N5 B2938175 1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-07-1

1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2938175
CAS RN: 393784-07-1
M. Wt: 267.336
InChI Key: WGUYVOQCYFUOHH-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as MP-PPP, is a chemical compound that belongs to the pyrazolopyrimidine class of molecules. It has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives, including microwave-assisted techniques, which have been evaluated for their potential in biological applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation explored their insecticidal and antibacterial potential, showcasing the versatility of these compounds in chemical synthesis and biological efficacy (Deohate & Palaspagar, 2020)[https://consensus.app/papers/synthesis-pyrimidine-linked-heterocyclics-microwave-deohate/f3e5392db82158288cb3496f2ddb1908/?utm_source=chatgpt].

Antimicrobial Applications

A significant focus has been placed on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies demonstrate their effectiveness against various microbial strains, indicating their potential as antimicrobial agents. For example, the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coating and printing ink paste highlighted their very good antimicrobial effect when incorporated into polyurethane varnish and printing ink (El‐Wahab et al., 2015)[https://consensus.app/papers/synthesis-evaluation-antimicrobial-additive-based-el‐wahab/b477308b73a5595693f74c30e90159b2/?utm_source=chatgpt].

Anticancer Activities

The anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives have also been a topic of research. Compounds synthesized in this class have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results. The exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplifies the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].

Serotonin Receptor Antagonism

Another area of interest is the development of pyrazolo[3,4-d]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists. These studies are crucial for understanding the neurological applications of these compounds, including potential treatments for neurological disorders. The synthesis and structure-activity interactions in amines containing the 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragment demonstrated significant activity, highlighting the compound's potential in neuroscience research (Ivachtchenko et al., 2013)[https://consensus.app/papers/antagonists-serotonin-5ht6-receptors-synthesis-ivachtchenko/e8130ec667e35cdd97ab532122663aae/?utm_source=chatgpt].

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Pyrazolopyrimidines are known to have diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The exact mechanism of action would need to be determined through biological testing.

properties

IUPAC Name

1-(3-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)12-6-4-5-11(3)7-12/h4-10H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUYVOQCYFUOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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